(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine, also known as propargylamphetamine (PAL-287), is a synthetic compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It has been found to possess neuroprotective and neurorestorative properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Mechanism Of Action
PAL-287 works by inhibiting the activity of MAO-B, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, PAL-287 can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical And Physiological Effects
PAL-287 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease. It has also been found to have neuroprotective and neurorestorative properties, which can help to prevent and reverse the damage caused by neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of PAL-287 is that it has been shown to be effective in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This makes it a promising candidate for further research and development. However, one of the limitations of PAL-287 is that it is a highly potent MAOI, which can increase the risk of drug interactions and side effects.
Future Directions
There are a number of future directions for research on PAL-287. One area of focus is the development of more selective MAOIs that can target specific isoforms of MAO. Another area of focus is the development of novel delivery methods that can improve the bioavailability and efficacy of PAL-287. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of PAL-287 in humans.
Synthesis Methods
The synthesis of PAL-287 involves a multi-step process, starting with the reaction of phenylacetylene with propargyl bromide to form phenylpropargyl bromide. This is then reacted with lithium diisopropylamide to form the corresponding lithium acetylide, which is subsequently reacted with 2-amino-1-phenylethanol to form the final product, PAL-287.
Scientific Research Applications
PAL-287 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. It has been found to inhibit the activity of MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, PAL-287 can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
properties
CAS RN |
56862-30-7 |
---|---|
Product Name |
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine |
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m0/s1 |
InChI Key |
UUFAJPMQSFXDFR-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NCC#C |
SMILES |
CC(CC1=CC=CC=C1)NCC#C |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C |
synonyms |
(αS)-α-Methyl-N-2-propynylbenzeneethanamine; (S)-α-Methyl-N-2-propynylbenzeneethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.